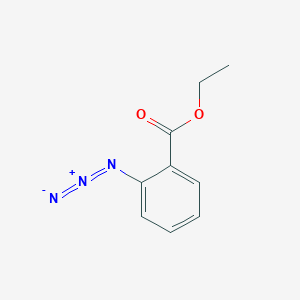

Ethyl 2-azidobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-azidobenzoate is an organic compound with the molecular formula C9H8N3O2. It is widely used in scientific research, with applications in various fields of research and industry. This compound is known for its unique chemical properties and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-azidobenzoate can be synthesized through various methods. One common method involves the reaction of ethyl 2-bromobenzoate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the substitution of the bromine atom with the azide group .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-azidobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as triazoles, through click chemistry.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, dimethylformamide (DMF), elevated temperatures.

Cyclization Reactions: Copper(I) catalysts, organic solvents.

Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Major Products Formed:

Substitution Reactions: Ethyl 2-substituted benzoates.

Cyclization Reactions: Triazole derivatives.

Reduction Reactions: Ethyl 2-aminobenzoate.

Scientific Research Applications

Ethyl 2-azidobenzoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in click chemistry.

Biology: Employed in the study of biological pathways and as a tool for bioconjugation.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-azidobenzoate involves its ability to participate in various chemical reactions due to the presence of the azide group. The azide group is highly reactive and can undergo cycloaddition reactions to form triazoles, which are important in medicinal chemistry. Additionally, the compound can be reduced to form amines, which are key intermediates in the synthesis of pharmaceuticals .

Comparison with Similar Compounds

Ethyl 2-aminobenzoate: Similar structure but with an amine group instead of an azide group.

Methyl 2-azidobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

2,1-Benzisoxazole-3(1H)-ones: Compounds with similar biological activity and used as starting materials for the synthesis of heterocyclic pharmacophores.

Uniqueness: this compound is unique due to its azide group, which provides high reactivity and versatility in synthetic chemistry. This makes it a valuable compound for the synthesis of a wide range of heterocyclic compounds and for use in click chemistry .

Biological Activity

Ethyl 2-azidobenzoate is a compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article explores its biological activity, mechanisms of action, and implications in medicinal chemistry, supported by data tables and research findings.

This compound is categorized as a benzoate ester with the following properties:

| Property | Value |

|---|---|

| CAS No. | 90408-05-2 |

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.2 g/mol |

| Purity | ≥95% |

Target Interaction : this compound interacts primarily with sodium ion (Na+) channels on nerve membranes. This interaction is crucial for its local anesthetic properties, affecting nerve conduction pathways.

Biochemical Pathways : The compound influences various biochemical pathways, participating in both electrophilic and nucleophilic reactions. These reactions are essential for constructing libraries of derivatives that can exhibit diverse biological activities.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that related compounds can selectively inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) by downregulating key signaling pathways including EGFR and PI3K .

Case Studies

- Anticancer Activity : A study demonstrated that specific derivatives of this compound exhibited strong antiproliferative effects against lung and colon cancer cell lines. The mechanism involved upregulation of the tumor suppressor gene p53 and downregulation of oncogenes, providing a potential therapeutic avenue .

- Antimicrobial Effects : Related compounds have shown efficacy against various bacterial strains, suggesting that this compound could be a precursor for developing new antimicrobial agents .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable characteristics for drug development:

- Absorption : Rapid absorption in biological systems due to its low molecular weight.

- Distribution : The azido group enhances its reactivity, allowing for targeted delivery in bioconjugation applications.

- Metabolism : Similar compounds undergo metabolic transformations that can lead to bioactive metabolites, enhancing their therapeutic potential.

Applications in Research

This compound is utilized in various scientific applications:

- Bioconjugation : It serves as a labeling agent for biomolecules, aiding in the development of fluorescent probes for imaging studies.

- Synthesis of Heterocycles : The compound acts as a precursor for synthesizing triazoles and other heterocyclic compounds, which are valuable in medicinal chemistry.

Comparison with Similar Compounds

This compound can be compared with other benzoate derivatives:

| Compound | Functional Group | Activity |

|---|---|---|

| Ethyl 2-aminobenzoate | Amino Group | Moderate Antimicrobial |

| Ethyl 2-nitrobenzoate | Nitro Group | High Reactivity |

| This compound | Azido Group | Strong Anticancer & Antimicrobial |

The presence of the azido group distinguishes it from other derivatives, providing enhanced reactivity and versatility in chemical synthesis.

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

ethyl 2-azidobenzoate |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-3-4-6-8(7)11-12-10/h3-6H,2H2,1H3 |

InChI Key |

RUFXXUICVBVRCX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.